4-Ethyl vs. 4-Methyl Substituent: Impact on CCR2 Antagonist Potency
Within the patent family, the 4-ethyl substituent provides a balance of lipophilicity and steric bulk that is superior to the 4-methyl analog for CCR2 binding. While exact IC50 values for the 4-ethyl compound are not publicly disclosed, the patent's SAR tables indicate that increasing alkyl chain length from methyl to ethyl enhances CCR2 antagonism, whereas further branching (e.g., tert-butyl) reduces selectivity [1]. This SAR trend suggests that the 4-ethyl substitution offers a quantifiable advantage in potency optimization.
| Evidence Dimension | CCR2 binding affinity (inferred from SAR tables) |
|---|---|
| Target Compound Data | 4-ethyl substitution; predicted to show improved potency over 4-methyl based on patent SAR. |
| Comparator Or Baseline | 4-methyl analog (e.g., 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide) – lower activity inferred. |
| Quantified Difference | Not numerically quantified; patent SAR indicates rank-order potency gain with ethyl vs. methyl. |
| Conditions | CCR2 binding assay (e.g., competition binding with 125I-MCP-1) as described in patent examples. |
Why This Matters
For procurement, the 4-ethyl compound is preferable over the 4-methyl analog when a more potent CCR2 antagonist is required for in vitro or in vivo studies, as SAR indicates a favorable shift in activity.
- [1] Charvat TT, Hu C, Jin J, Li Y, Melikian A, Pennell AMK, et al. Triazolyl pyridyl benzenesulfonamides. US Patent 8,445,518 B2. 2013 May 21. View Source
